molecular formula C15H12N2O4 B11970062 N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide CAS No. 968-29-6

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide

Cat. No.: B11970062
CAS No.: 968-29-6
M. Wt: 284.27 g/mol
InChI Key: QVWSMRKZRQSUSV-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is an organic compound that features a nitrophenyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide typically involves the reaction of 4-nitroaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product is N-(4-aminophenyl)-3-oxo-3-phenylpropanamide.

    Substitution: The products vary depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The nitro group may play a crucial role in its activity, potentially undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide is unique due to its combination of a nitrophenyl group and a propanamide backbone, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

968-29-6

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-(4-nitrophenyl)-3-oxo-3-phenylpropanamide

InChI

InChI=1S/C15H12N2O4/c18-14(11-4-2-1-3-5-11)10-15(19)16-12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,19)

InChI Key

QVWSMRKZRQSUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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